

Application Note: Single Crystal X-ray Diffraction Analysis of Potassium Guaiacolsulfonate Hemihydrate

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Compound of Interest

Compound Name: *Potassium guaiacolsulfonate hemihydrate*

Cat. No.: B15568423

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Introduction

Potassium guaiacolsulfonate is an active pharmaceutical ingredient (API) with a long history of use as an expectorant in cough syrups.^[1] A thorough understanding of its solid-state properties is crucial for quality control and drug formulation. Single crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal structural information. This application note provides a detailed protocol for the single crystal X-ray diffraction analysis of **potassium guaiacolsulfonate hemihydrate** ($C_7H_7KO_5S \cdot 0.5H_2O$).

This compound crystallizes in the monoclinic space group C2/c.^{[1][2]} The asymmetric unit contains one potassium cation, one guaiacol-4-sulfonate anion, and half a water molecule.^[2] The crystal structure reveals channels containing the water molecules, which explains its dehydration behavior at elevated temperatures.^[1]

Experimental Protocols

Crystal Preparation and Mounting

High-quality single crystals of **potassium guaiacolsulfonate hemihydrate** suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Materials:

- **Potassium guaiacolsulfonate hemihydrate** powder
- Deionized water
- Small beaker or vial
- Microscope
- Cryo-loop or glass fiber
- Goniometer head
- Modeling clay or wax

Protocol:

- Prepare a saturated or near-saturated solution of **potassium guaiacolsulfonate hemihydrate** in deionized water at room temperature.
- Loosely cover the container and allow the solvent to evaporate slowly over several days.
- Harvest well-formed, transparent crystals with sharp edges.
- Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or defects.
- Carefully mount the selected crystal onto the tip of a cryo-loop or glass fiber using a small amount of paratone-N oil or a suitable adhesive.
- Attach the loop or fiber to a goniometer head.
- Mount the goniometer head onto the diffractometer.

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The following protocol is based on the use of a Bruker AXS SMART APEX CCD diffractometer.

Instrumentation:

- Bruker AXS SMART APEX CCD diffractometer
- Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$)
- Graphite monochromator
- Cryogenic system (optional, for low-temperature data collection)

Protocol:

- Center the crystal in the X-ray beam using the diffractometer's video microscope.
- Perform an initial series of short exposures (e.g., 10-second frames) to determine the crystal's unit cell and orientation matrix.
- Based on the determined unit cell and crystal system, select an appropriate data collection strategy to ensure high completeness and redundancy of the data. This is typically calculated by the diffractometer software.
- Set the appropriate detector distance and scan parameters (e.g., scan width, exposure time per frame). A typical exposure time is 10-60 seconds per frame.
- Collect a full sphere of diffraction data by performing a series of ω and ϕ scans.
- Monitor the diffraction images for any signs of crystal decay or movement during the data collection process.

Data Reduction and Structure Solution

The raw diffraction data is processed to obtain a set of indexed reflection intensities, which are then used to solve and refine the crystal structure.

Software:

- Data Integration: Bruker SAINT
- Absorption Correction: SADABS
- Structure Solution: SHELXS or SIR97[3]
- Structure Refinement: SHELXL
- Graphical User Interface: WinGX or Olex2

Protocol:

- Data Integration: Process the raw diffraction images using a program like Bruker SAINT to integrate the reflection intensities and determine the unit cell parameters.
- Absorption Correction: Apply an empirical absorption correction using a program like SADABS, which uses the intensities of equivalent reflections to model and correct for absorption effects.
- Space Group Determination: The program XPREP or similar software can be used to analyze the systematic absences in the data and determine the probable space group. For **potassium guaiacolsulfonate hemihydrate**, this is C2/c.[1][2]
- Structure Solution: Solve the crystal structure using direct methods (e.g., with SHELXS or SIR97).[3] This will provide an initial model of the atomic positions.
- Structure Refinement: Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL.
 - Initially, refine the positions and isotropic thermal parameters of the non-hydrogen atoms.
 - Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

- Refine the structure anisotropically for all non-hydrogen atoms.
- Continue refinement until the model converges, as indicated by minimal shifts in the refined parameters and low R-factors.

Data Presentation

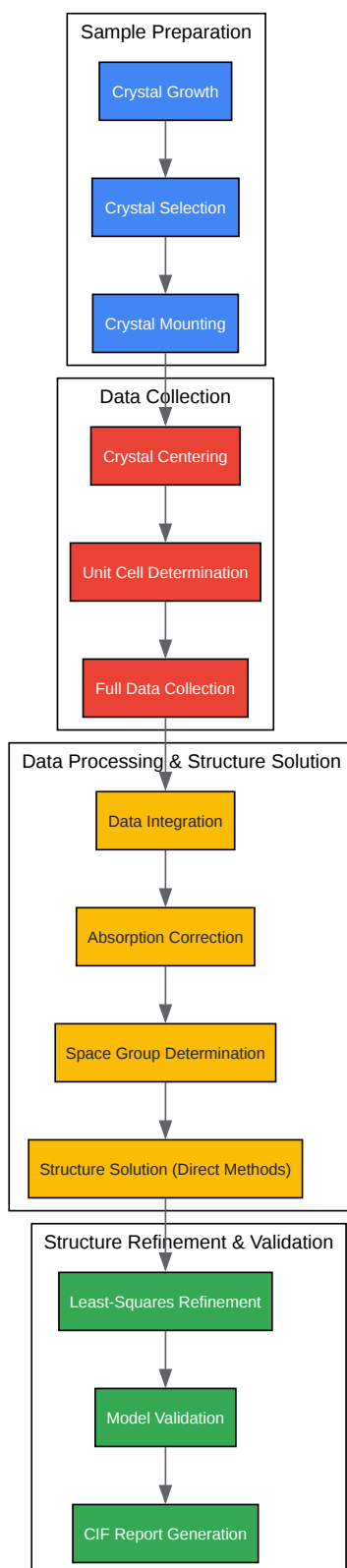
The crystallographic data for **potassium guaiacolsulfonate hemihydrate** is summarized in the table below.

Parameter	Value
Chemical Formula	C ₇ H ₇ KO ₅ S · 0.5H ₂ O
Formula Weight	251.30 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	27.593(3)
b (Å)	4.7879(5)
c (Å)	15.228(2)
α (°)	90
β (°)	116.636(2)
γ (°)	90
Volume (Å ³)	1797.1(4)
Z	8
Calculated Density (g/cm ³)	1.856
Absorption Coefficient (mm ⁻¹)	0.778
F(000)	1032
Temperature (K)	298
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	8129
Independent Reflections	1587 [R(int) = 0.034]
Final R indices [I>2σ(I)]	R1 = 0.028, wR2 = 0.075
R indices (all data)	R1 = 0.038, wR2 = 0.081
Goodness-of-Fit on F ²	1.04

Data obtained from the Crystallographic Information File (CIF) provided in the supporting information of DOI: 10.1021/cg400427v.

Workflow and Visualization

The overall workflow for single crystal X-ray diffraction is depicted in the following diagram.



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Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

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